molecular formula C28H30O10 B1253818 Physalin A  CAS No. 23027-91-0

Physalin A

Cat. No.: B1253818
CAS No.: 23027-91-0
M. Wt: 526.5 g/mol
InChI Key: VELDODQHYQSJOF-RPKVKFPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Physalin A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the calyces of Physalis alkekengi using solvents such as ethanol or methanol . The extract is then subjected to chromatographic separation to isolate Physalin A.

Industrial Production Methods: Industrial production of this compoundtypically involves large-scale extraction from Physalis plants. The process includes harvesting the calyces, drying them, and then performing solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Anti-Inflammatory Activity

Physalin A exhibits potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory cytokines.

Key Findings:

  • This compoundsignificantly reduces the levels of inflammatory markers such as prostaglandin E2 (PGE2), nitric oxide (NO), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models .
  • In a carrageenan-induced paw edema model, this compoundreduced edema through the modulation of oxidative stress markers and antioxidant enzyme activity .

Table 1: Anti-Inflammatory Effects of Physalin A

Study ReferenceModel UsedDoseKey Outcomes
Lin et al. (2020)Carrageenan-induced edema2.5 - 10 mg/kgReduced paw edema; increased antioxidant enzyme activity
Zhang et al. (2020)LPS-induced inflammation10 - 50 µMDecreased levels of inflammatory cytokines

Anti-Tumor Activity

This compoundhas demonstrated significant anti-tumor properties, particularly against non-small cell lung cancer (NSCLC).

Key Findings:

  • It acts as a selective inhibitor of the Janus kinase 2/Janus kinase 3-signal transducer and activator of transcription 3 (JAK2/JAK3-STAT3) signaling pathway, leading to apoptosis in cancer cells .
  • In vivo studies using xenograft models showed that this compoundtreatment resulted in reduced tumor volume and weight comparable to conventional chemotherapy agents like cisplatin, with minimal side effects .

Table 2: Anti-Tumor Effects of Physalin A

Study ReferenceCancer TypeDoseKey Outcomes
Wang et al. (2016)Non-small cell lung cancer15 µMInduced apoptosis; decreased tumor growth
Zhang et al. (2020)Various cancer cell linesVariesInhibited JAK/STAT3 pathway; reduced proliferation

Neuroprotective Effects

Recent studies have indicated that this compoundpossesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Key Findings:

  • In models of acute cerebral infarction, this compoundhas been shown to inhibit cellular pyroptosis and inflammatory responses in nerve cells, enhancing cell viability .
  • The compound's mechanism involves suppression of the mitogen-activated protein kinase (MAPK) pathway, which is critical in neuroinflammation .

Table 3: Neuroprotective Effects of Physalin A

Study ReferenceModel UsedDoseKey Outcomes
Yang et al. (2023)OGD/R-induced PC12 cellsVariesIncreased cell survival; reduced inflammation

Antiparasitic Activity

This compoundhas shown potential as an antiparasitic agent, particularly against Leishmania species.

Key Findings:

  • Studies indicate that this compoundexhibits significant activity against Leishmania braziliensis, suggesting its utility in treating leishmaniasis .
  • Further research is needed to elucidate the specific mechanisms through which this compoundexerts its antiparasitic effects.

Table 4: Antiparasitic Effects of Physalin A

Study ReferenceParasite TypeDoseKey Outcomes
Sá et al. (2011)Leishmania braziliensisVariesSignificant reduction in parasite load

Biological Activity

Physalin A, a withanolide derived from the plant Physalis angulata, has garnered attention in recent years for its diverse biological activities, particularly in anti-inflammatory, anti-tumor, and immunomodulatory effects. This article synthesizes current research findings on Physalin A, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Physalin A is characterized by a steroidal structure that allows it to interact with various cellular pathways. Its biological effects are primarily attributed to its ability to modulate inflammatory responses and induce cell death in cancer cells. Key mechanisms include:

  • Inhibition of Inflammatory Cytokines : this compoundsignificantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation .
  • NF-κB Pathway Modulation : It inhibits the activation of the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation .
  • Induction of Apoptosis and Autophagy : this compoundhas been shown to trigger apoptosis and autophagy in various cancer cell lines, including A375-S2 melanoma cells .

Anti-Tumor Activity

This compoundexhibits significant anti-tumor properties across multiple cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in several human cancer cell lines.

Cancer Type IC50 (µM) Mechanism Reference
Melanoma (A375-S2)10.0Induces apoptosis via ROS-mediated pathwaysHe et al., 2014
Colon (HCT116)14.2Inhibits NF-κB activationMDPI, 2022
Prostate (C4-2B)20.0Promotes ERK pathway activationNature, 2017

Anti-Inflammatory Effects

The anti-inflammatory properties of this compoundhave been extensively studied, particularly in animal models. For instance:

  • In a carrageenan-induced paw edema model, this compoundsignificantly reduced edema through the modulation of nitric oxide (NO) levels and enhancement of antioxidant enzyme activity .
  • It has been effective in reducing symptoms associated with inflammatory conditions such as arthritis and dermatitis by downregulating inflammatory mediators .

Immunomodulatory Effects

This compoundalso demonstrates immunomodulatory activity:

  • It modulates T-cell responses by altering the balance between Th1 and Th2 cytokines, effectively suppressing CD4+ T-cell mediated responses .
  • In models of allogeneic transplantation, this compoundhas shown potential in preventing graft rejection by inhibiting lymphocyte proliferation .

Case Studies

Several studies have highlighted the therapeutic potential of Physalin A:

  • Carrageenan-Induced Paw Edema Model : Lin et al. (2020) demonstrated that administration of this compoundat doses of 2.5 to 10 mg/kg resulted in significant reductions in paw swelling and inflammatory markers .
  • Cancer Cell Line Studies : He et al. (2014) reported that this compoundinduced apoptosis in A375-S2 cells through mitochondrial pathways, emphasizing its role as a potential therapeutic agent against melanoma .
  • Chronic Inflammation Models : In models simulating chronic inflammation, this compoundeffectively reduced inflammatory markers and improved overall health outcomes in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating Physalin A from plant sources, and how can researchers optimize yield and purity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). To optimize yield, pre-screening plant material via LC-MS or TLC is advised to confirm this compoundpresence . Purity can be enhanced using recrystallization or preparative HPLC, with purity verified via NMR (¹H, ¹³C) and HPLC-DAD .

Q. How can researchers design experiments to assess Physalin A’s cytotoxicity while minimizing false positives from co-extracted compounds?

  • Methodological Answer : Use orthogonal assays (e.g., MTT, LDH release, and apoptosis markers) to cross-validate cytotoxicity. Include negative controls with plant extracts devoid of this compoundto identify interference from secondary metabolites. Fractionate crude extracts and test individual fractions to isolate Physalin A-specific effects .

Q. What are the primary challenges in characterizing Physalin A’s structural analogs, and how can spectral data resolve these ambiguities?

  • Methodological Answer : Physalin A’s stereochemical complexity requires advanced NMR techniques (e.g., 2D COSY, NOESY) to differentiate isomers. High-resolution mass spectrometry (HR-MS) and X-ray crystallography are critical for confirming molecular formulas and crystal structures .

Advanced Research Questions

Q. How can conflicting data on Physalin A’s anti-inflammatory mechanisms be systematically addressed in preclinical studies?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, primary human monocytes) to identify context-dependent effects. Use siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., NF-κB, MAPK pathways). Cross-reference transcriptomic and proteomic datasets to reconcile discrepancies .

Q. What experimental strategies are effective in elucidating Physalin A’s pharmacokinetic properties, such as bioavailability and metabolic stability?

  • Methodological Answer : Employ in vitro models (e.g., Caco-2 monolayers for permeability, liver microsomes for metabolic stability) paired with in vivo pharmacokinetic studies in rodents. Use LC-MS/MS to quantify this compoundand metabolites in plasma. Apply compartmental modeling to predict human pharmacokinetics .

Q. How can researchers resolve contradictions in Physalin A’s reported IC50 values across cancer cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., exposure time, serum concentration) and validate cell line authenticity via STR profiling. Perform meta-analyses of published data to identify trends linked to cell type or experimental design. Use combinatorial indexing (e.g., SynergyFinder) to assess Physalin A’s interactions with chemotherapeutics .

Q. Data Management & Reproducibility

Q. What protocols ensure reproducibility in Physalin A’s bioactivity assays across laboratories?

  • Methodological Answer : Adopt SOPs from journals like Reviews in Analytical Chemistry:

  • Standardization : Use identical cell passages, serum batches, and assay kits.
  • Data Reporting : Include raw data tables (e.g., absorbance values, flow cytometry counts) in supplementary materials .
  • Statistical Rigor : Apply ANOVA with post-hoc tests and report effect sizes .

Q. How should researchers validate the specificity of Physalin A-target interactions in mechanistic studies?

  • Methodological Answer : Combine biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry) with cellular thermal shift assays (CETSA). Use competitive binding assays and negative controls (e.g., target-knockout models) to confirm direct interactions .

Q. Literature & Data Analysis

Q. What strategies are effective for conducting systematic reviews of Physalin A’s pharmacological effects?

  • Methodological Answer : Follow PRISMA guidelines:

  • Search Terms : Use "Physalin A" AND ("anti-cancer" OR "anti-inflammatory" OR "apoptosis") in PubMed, Scopus, and Web of Science.
  • Quality Assessment : Apply tools like SYRCLE for preclinical studies to evaluate bias .

Q. What ethical considerations are paramount when testing this compoundin animal models of disease?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
  • Justification : Use the minimum sample size required for statistical power.
  • Husbandry : Report housing conditions, anesthesia protocols, and humane endpoints .

Q. How should researchers address potential biases in Physalin A’s reported therapeutic efficacy?

  • Methodological Answer : Disclose funding sources and conflicts of interest. Use blinded data analysis and pre-register study protocols on platforms like OSF to mitigate confirmation bias .

Tables

Parameter Typical Value/Technique Reference
Isolation Yield0.02–0.05% (w/w from dried plant)
HPLC Purity Threshold≥95% (HPLC-DAD at 254 nm)
Cytotoxicity (IC50)2–20 µM (varies by cell line)
Plasma Half-life (mice)3.2 ± 0.8 hours

Properties

CAS No.

23027-91-0

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone

InChI

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1

InChI Key

VELDODQHYQSJOF-RPKVKFPNSA-N

SMILES

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C

Isomeric SMILES

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C

Canonical SMILES

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C

melting_point

266°C

physical_description

Solid

Synonyms

physalin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Physalin A
Reactant of Route 2
Physalin A
Reactant of Route 3
Physalin A
Reactant of Route 4
Physalin A
Reactant of Route 5
Physalin A
Reactant of Route 6
Physalin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.